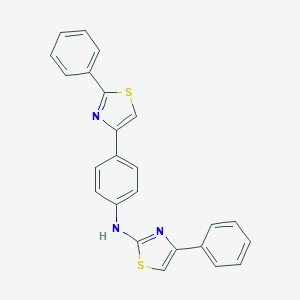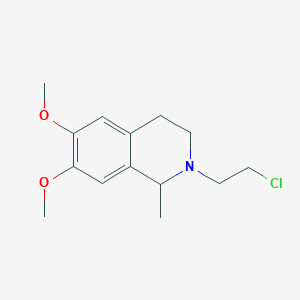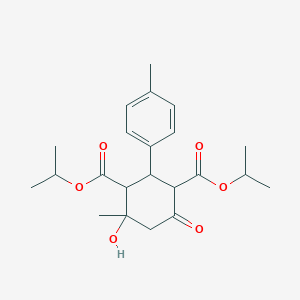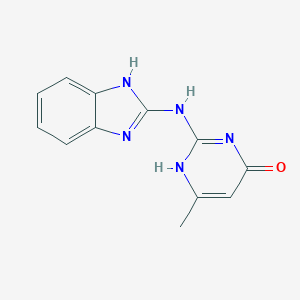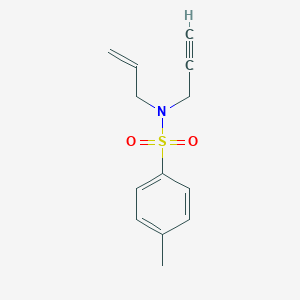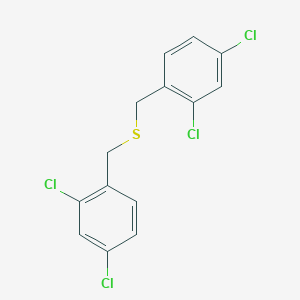
bis(2,4-dichlorobenzyl) sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
bis(2,4-dichlorobenzyl) sulfide is an organic compound with significant applications in various fields. It is characterized by the presence of two chlorine atoms and a benzylthio group attached to a benzene ring. This compound is often used as an intermediate in the synthesis of other chemicals and has notable properties that make it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,4-dichlorobenzyl) sulfide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea, followed by a series of purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .
化学反应分析
Types of Reactions
bis(2,4-dichlorobenzyl) sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the chlorine atoms, potentially replacing them with hydrogen.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
科学研究应用
bis(2,4-dichlorobenzyl) sulfide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of bis(2,4-dichlorobenzyl) sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4-Dichlorotoluene: Similar in structure but lacks the benzylthio group.
2,4-Dichlorobenzyl chloride: Contains the benzyl chloride group instead of the benzylthio group.
2,4-Dichlorobenzyl alcohol: Features a hydroxyl group instead of the benzylthio group
Uniqueness
bis(2,4-dichlorobenzyl) sulfide is unique due to the presence of both chlorine atoms and the benzylthio group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and industrial applications .
属性
CAS 编号 |
6295-41-6 |
|---|---|
分子式 |
C14H10Cl4S |
分子量 |
352.1 g/mol |
IUPAC 名称 |
2,4-dichloro-1-[(2,4-dichlorophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H10Cl4S/c15-11-3-1-9(13(17)5-11)7-19-8-10-2-4-12(16)6-14(10)18/h1-6H,7-8H2 |
InChI 键 |
OSXGEIHFRWKWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)CSCC2=C(C=C(C=C2)Cl)Cl |
Key on ui other cas no. |
6295-41-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


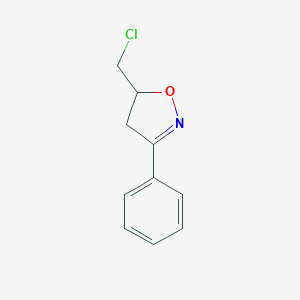
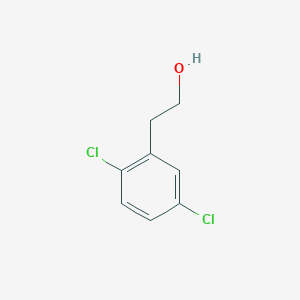

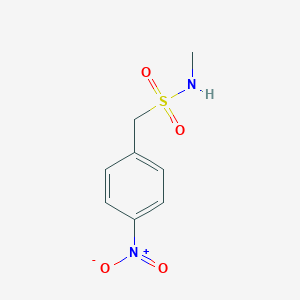
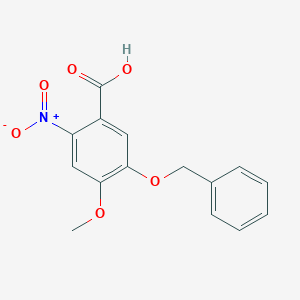
![1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]-1-ethanone](/img/structure/B184196.png)

